molecular formula C22H19NO B270511 N-(9H-fluoren-2-yl)-3-phenylpropanamide

N-(9H-fluoren-2-yl)-3-phenylpropanamide

Cat. No. B270511
M. Wt: 313.4 g/mol
InChI Key: ZDSMHRCXHOXDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9H-fluoren-2-yl)-3-phenylpropanamide, also known as FPP, is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of medicine and biotechnology. FPP is a white crystalline powder that is soluble in organic solvents, and it has a molecular weight of 303.39 g/mol. This compound has been extensively studied for its potential use in drug development, as well as its ability to modulate various biological processes.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-3-phenylpropanamide involves its ability to modulate various biological processes, including enzyme activity, cell signaling, and gene expression. This compound has been shown to interact with specific proteins and enzymes, leading to changes in their activity and function. For example, this compound has been found to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression and cell differentiation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, modulation of glucose metabolism, and modulation of neurotransmitter activity. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases, such as cardiovascular disease and arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(9H-fluoren-2-yl)-3-phenylpropanamide in lab experiments is its ability to modulate specific biological processes, which allows researchers to study the effects of these processes in a controlled environment. In addition, this compound has a relatively low toxicity profile, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for the study of N-(9H-fluoren-2-yl)-3-phenylpropanamide, including the development of new drug formulations and the exploration of its potential use in the treatment of various diseases. Additionally, further research is needed to elucidate the specific mechanisms of action of this compound, as well as its potential side effects and toxicity profile. Finally, the synthesis of new analogs of this compound may provide insights into the structure-activity relationship of this compound and its potential use in drug development.

Synthesis Methods

The synthesis of N-(9H-fluoren-2-yl)-3-phenylpropanamide can be achieved through a number of methods, including the reaction of fluorene with benzaldehyde in the presence of a reducing agent, such as lithium aluminum hydride. Another method involves the reaction of fluorenone with phenylmagnesium bromide, followed by reaction with acryloyl chloride. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

N-(9H-fluoren-2-yl)-3-phenylpropanamide has been studied for its potential use in drug development, particularly in the treatment of various diseases, such as cancer, diabetes, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, this compound has been found to modulate the activity of enzymes involved in glucose metabolism, which may have implications for the treatment of diabetes. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, due to its ability to modulate the activity of neurotransmitters.

properties

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-3-phenylpropanamide

InChI

InChI=1S/C22H19NO/c24-22(13-10-16-6-2-1-3-7-16)23-19-11-12-21-18(15-19)14-17-8-4-5-9-20(17)21/h1-9,11-12,15H,10,13-14H2,(H,23,24)

InChI Key

ZDSMHRCXHOXDFB-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CCC4=CC=CC=C4

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CCC4=CC=CC=C4

Origin of Product

United States

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